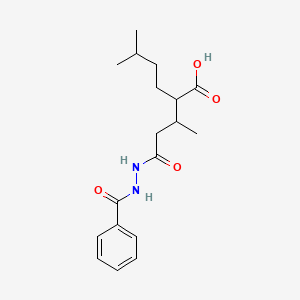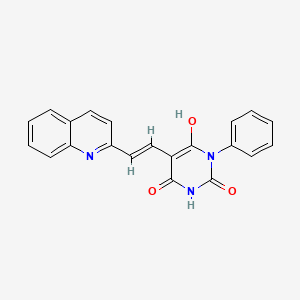![molecular formula C17H13BrN4OS B15030025 (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030025.png)
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinylmethylidene group, and a thiazolo-triazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo-Triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazinone core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Addition of the Pyridinylmethylidene Group: The final step involves the addition of the pyridinylmethylidene group through a condensation reaction with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7Z)-3-(3-chlorophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- (7Z)-3-(3-fluorophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Uniqueness
The uniqueness of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C17H13BrN4OS |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-2-1-3-14(9-13)21-10-20-17-22(11-21)16(23)15(24-17)8-12-4-6-19-7-5-12/h1-9H,10-11H2/b15-8- |
Clé InChI |
CFSSFWAAXGRYEN-NVNXTCNLSA-N |
SMILES isomérique |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C4=CC=NC=C4)/S2 |
SMILES canonique |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC4=CC=NC=C4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15029945.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15029955.png)
![Propan-2-yl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15029962.png)
![4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15029965.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15029972.png)
![5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15029973.png)
![ethyl (5E)-5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15029981.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029985.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029993.png)
![ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate](/img/structure/B15029994.png)
![10-(3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15030013.png)
![3-[(6-Nitro-4-phenylquinazolin-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B15030028.png)

